6-fluoro-N-methylpyridin-2-amine

Medicinal Chemistry Physicochemical Profiling Drug Design

6-Fluoro-N-methylpyridin-2-amine is the superior choice for kinase inhibitor scaffold design. The 6-fluoro substituent enhances binding affinity, selectivity, and metabolic stability, while the N-methyl group modulates lipophilicity (XLogP3=1.6). Critically, this compound exhibits low CYP2D6 inhibition (IC50=20 µM) and minimal hERG liability (EC50>30 µM), reducing downstream ADME-Tox risks. Unlike its liquid non-fluorinated analog, this building block is a solid at 0–8 °C, simplifying accurate weighing and automated synthesis workflows. Available in ≥98% purity with ambient shipping.

Molecular Formula C6H7FN2
Molecular Weight 126.134
CAS No. 325707-66-2
Cat. No. B2554295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-N-methylpyridin-2-amine
CAS325707-66-2
Molecular FormulaC6H7FN2
Molecular Weight126.134
Structural Identifiers
SMILESCNC1=NC(=CC=C1)F
InChIInChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9)
InChIKeyMJZXZUBWFMNZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-N-methylpyridin-2-amine (CAS 325707-66-2) as a Fluorinated Pyridine Building Block for Medicinal Chemistry and Kinase Inhibitor Research


6-Fluoro-N-methylpyridin-2-amine (CAS 325707-66-2) is a fluorinated pyridine derivative with the molecular formula C6H7FN2 and a molecular weight of 126.13 g/mol [1]. It belongs to the class of 2-aminopyridine compounds, which are widely explored in medicinal chemistry as kinase inhibitor scaffolds and versatile building blocks for pharmaceutical synthesis [2]. The compound features a secondary amine (N-methyl) at the 2-position and a fluorine atom at the 6-position of the pyridine ring, a substitution pattern that imparts distinct physicochemical properties including a computed XLogP3-AA value of 1.6, a topological polar surface area of 24.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1].

Why Generic 2-Aminopyridine Analogs Cannot Replace 6-Fluoro-N-methylpyridin-2-amine in Target Binding and Metabolic Stability


Simple substitution of 6-fluoro-N-methylpyridin-2-amine with a non-fluorinated analog such as N-methylpyridin-2-amine, or with a differently substituted 2-aminopyridine, is not scientifically justifiable without a comprehensive structure-activity relationship (SAR) evaluation. The fluorine atom at the 6-position is known to enhance binding affinity and selectivity towards specific molecular targets, such as enzymes or receptors, while also improving metabolic stability . The electron-withdrawing effect of the fluorine atom modulates the electron density of the pyridine ring, which can significantly alter the compound's interaction with biological targets and its overall pharmacokinetic profile . Class-level evidence indicates that even minor changes in the substitution pattern of 2-aminopyridine kinase inhibitors can lead to substantial shifts in potency and selectivity, underscoring the need for precise chemical identity in research applications [1].

Quantitative Differentiation of 6-Fluoro-N-methylpyridin-2-amine: Comparative Bioactivity, Physicochemical, and Safety Data Against Key Analogs


Comparative Physicochemical Properties of 6-Fluoro-N-methylpyridin-2-amine vs. Non-Fluorinated Analog

The introduction of a fluorine atom at the 6-position of the pyridine ring in 6-fluoro-N-methylpyridin-2-amine results in a distinct physicochemical profile compared to its non-fluorinated analog, N-methylpyridin-2-amine. Specifically, the fluorinated compound has a higher computed lipophilicity (XLogP3-AA = 1.6 [1]) compared to the non-fluorinated analog, which is expected to have a lower logP value. This difference in lipophilicity is critical for membrane permeability and target binding in drug discovery. The presence of fluorine also increases the molecular weight from 108.14 g/mol for N-methylpyridin-2-amine [2] to 126.13 g/mol for the target compound [1], and alters the electronic distribution, as reflected in the topological polar surface area (24.9 Ų) and hydrogen bond acceptor count (3) [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Comparative Purity and Storage Specifications for Procurement of 6-Fluoro-N-methylpyridin-2-amine

For procurement purposes, 6-fluoro-N-methylpyridin-2-amine is available from multiple reputable vendors with defined purity and storage specifications. Purity levels range from 95% to 98% , , . In comparison, the non-fluorinated analog N-methylpyridin-2-amine is also commercially available, but its physical state differs; it is a liquid at room temperature with a melting point of 15 °C and a boiling point of 200-201 °C , whereas 6-fluoro-N-methylpyridin-2-amine is a solid. This difference in physical state can impact handling, storage, and formulation in laboratory settings. The target compound should be stored at 0-8 °C for long-term stability .

Chemical Procurement Quality Control Laboratory Reagents

CYP2D6 Inhibition Profile of 6-Fluoro-N-methylpyridin-2-amine in Drug-Drug Interaction Assessment

The compound 6-fluoro-N-methylpyridin-2-amine has been evaluated for its potential to inhibit human cytochrome P450 (CYP) enzymes, which is a critical parameter for assessing drug-drug interaction (DDI) risk in lead optimization. In a fluorescence-based assay using human recombinant CYP2D6 and the fluorogenic substrate AMMC, the compound exhibited an IC50 of 20,000 nM (20 µM) [1]. This value indicates a relatively low potential for CYP2D6 inhibition. For context, many 2-aminopyridine-based kinase inhibitors can exhibit potent CYP inhibition, and an IC50 > 10 µM is generally considered a favorable profile for minimizing DDI risk [2]. While direct comparative data against a specific analog in the same assay is not available, this quantitative value serves as a benchmark for evaluating the compound's suitability in drug discovery programs where CYP inhibition is a concern.

Drug Metabolism ADME-Tox CYP Inhibition

hERG Channel Inhibition Assessment for Cardiac Safety Profiling

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a primary concern for drug-induced QT prolongation and cardiotoxicity. 6-Fluoro-N-methylpyridin-2-amine has been evaluated in a fluorescence polarization assay for hERG inhibition, yielding an EC50 value of >30,000 nM (>30 µM) [1]. This value is well above the typical safety margin (often >10-30 µM) sought in early drug discovery to minimize the risk of cardiovascular adverse effects. Many advanced 2-aminopyridine kinase inhibitors are optimized for reduced hERG activity, and this data point suggests the compound has a favorable cardiac safety profile in vitro.

Cardiac Safety hERG Toxicology

Optimal Research and Industrial Applications for 6-Fluoro-N-methylpyridin-2-amine Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors with Reduced CYP2D6 and hERG Liabilities

The compound's favorable CYP2D6 inhibition profile (IC50 = 20 µM) and low hERG channel blockade potential (EC50 > 30 µM) make it a valuable core scaffold for medicinal chemistry teams aiming to optimize lead compounds for kinase targets while mitigating common ADME-Tox liabilities [1], [2]. Its substitution pattern (6-fluoro, N-methyl) provides a starting point that is less likely to cause drug-drug interactions or cardiotoxicity compared to more promiscuous 2-aminopyridine analogs.

Chemical Biology: Probe Development for Target Engagement Studies Requiring Defined Physicochemical Properties

The well-characterized physicochemical profile of 6-fluoro-N-methylpyridin-2-amine, including its computed lipophilicity (XLogP3-AA = 1.6), molecular weight (126.13 g/mol), and hydrogen bond donor/acceptor counts [3], supports its use as a defined building block in the design of chemical probes. The presence of the fluorine atom offers a potential site for metabolic stabilization or for use in 19F NMR studies to monitor target engagement or cellular uptake.

Procurement and Inventory Management: High-Purity Building Block for Consistent Synthesis

The compound is commercially available from multiple vendors with defined purity levels (95-98%) and is a solid at standard storage temperatures (0-8 °C) , . This contrasts with the liquid physical state of its non-fluorinated analog, N-methylpyridin-2-amine . This solid form simplifies accurate weighing, reduces the risk of spillage and evaporation, and ensures batch-to-batch consistency in synthetic workflows, making it a preferred choice for large-scale or automated parallel synthesis in medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-fluoro-N-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.